molecular formula C16H23NO5 B2772471 Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid CAS No. 1421258-64-1

Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid

Cat. No.: B2772471
CAS No.: 1421258-64-1
M. Wt: 309.362
InChI Key: KZXRAYHRGMMYMD-GFCCVEGCSA-N
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Description

Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid is a compound of significant interest in the field of organic chemistry. It is a derivative of butyric acid, featuring a 4-methoxyphenyl group and an amino group protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Introduction of the 4-Methoxyphenyl Group:

    Formation of the Butyric Acid Backbone: The butyric acid backbone is constructed through a series of reactions, including alkylation and oxidation.

Industrial Production Methods: Industrial production of Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing premature reactions. The 4-methoxyphenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Boc-®-3-Amino-4-phenyl-butyric acid: Lacks the methoxy group, resulting in different binding properties and reactivity.

    Boc-®-3-Amino-4-(4-hydroxy-phenyl)-butyric acid: Features a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness: Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring selective binding and reactivity.

Properties

IUPAC Name

(3R)-4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXRAYHRGMMYMD-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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